molecular formula C9H10O B046142 Isochroman CAS No. 493-05-0

Isochroman

Numéro de catalogue: B046142
Numéro CAS: 493-05-0
Poids moléculaire: 134.17 g/mol
Clé InChI: HEBMCVBCEDMUOF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isochroman (1-benzopyran) is a heterocyclic compound comprising a benzene ring fused to a tetrahydropyran ring. It serves as a critical scaffold in medicinal chemistry due to its presence in natural products (e.g., olive oil, fungi) and diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties . This compound derivatives are also integral to commercial products like the fragrance galaxolide . Structurally, the oxygen atom in the saturated ring confers unique electronic and steric properties, enabling interactions with biological targets such as retinoid-X receptors (RXRs) and protein tyrosine phosphatase 1B (PTP1B) .

Applications De Recherche Scientifique

Biological Activities of Isochroman Derivatives

This compound derivatives have been extensively studied for their pharmacological properties. Research indicates that these compounds exhibit a range of biological activities, making them promising candidates for drug development. Key therapeutic areas include:

  • Central Nervous System (CNS) Disorders: Some this compound derivatives have shown efficacy in treating CNS disorders, including anxiety and depression, by modulating neurotransmitter systems .
  • Antimicrobial Activity: Isochromans possess antimicrobial properties against various pathogens, including bacteria and fungi. For instance, certain derivatives have demonstrated effectiveness against resistant strains of bacteria .
  • Anti-inflammatory and Antitumor Effects: Numerous studies highlight the anti-inflammatory and anticancer potential of this compound derivatives. These compounds can inhibit tumor growth and reduce inflammation through various biochemical pathways .

Structure-Activity Relationship (SAR) Analysis

A significant aspect of this compound research involves understanding the structure-activity relationship (SAR). This analysis helps identify which structural modifications enhance biological activity. Key findings include:

  • Functional Group Modifications: Variations in substituents on the this compound ring can significantly impact biological activity. For example, the introduction of hydroxyl or methoxy groups has been linked to increased anti-inflammatory effects .
  • Synthesis of Derivatives: Researchers have developed various synthetic routes to produce this compound derivatives with improved pharmacological profiles. Techniques such as cyclization from phenolic precursors are commonly employed .

Case Study 1: Antimicrobial Activity Against Histoplasma capsulatum

A study investigated the antimicrobial efficacy of a naturally occurring this compound against Histoplasma capsulatum, a pathogenic fungus responsible for histoplasmosis. The results indicated that specific this compound analogs exhibited significant antifungal activity, suggesting potential therapeutic applications in treating fungal infections .

Case Study 2: Antitumor Properties

Research exploring the antitumor effects of this compound derivatives revealed that certain compounds could inhibit cancer cell proliferation in vitro. The mechanisms identified included apoptosis induction and cell cycle arrest, which are critical for developing new anticancer therapies .

Synthetic Methods for this compound Derivatives

The synthesis of this compound and its derivatives involves several established methods:

  • Cyclization Reactions: One common approach includes the cyclization of phenolic compounds with aldehydes or ketones to form the this compound structure. For example, heating phenolic precursors with formaldehyde under acidic conditions has been shown to yield high quantities of isochranes .
  • Reductive Methods: Recent advancements also include reductive ring-opening reactions that allow for the generation of novel this compound derivatives with varied functional groups, enhancing their biological activity .

Data Summary Table: Applications of this compound Derivatives

Application AreaSpecific ActivitiesReferences
CNS DisordersAnxiety and depression modulation ,
Antimicrobial ActivityEfficacy against resistant bacteria ,
Anti-inflammatory EffectsInhibition of inflammatory pathways ,
Antitumor PropertiesInduction of apoptosis in cancer cells

Mécanisme D'action

The mechanism of action of isochroman involves its interaction with specific molecular targets and pathways:

    Oxidation Mechanism: The oxidation of this compound is facilitated by nitroxyl radical catalysts, which promote the formation of oxocarbenium ions.

    Substitution Mechanism: In substitution reactions, this compound reacts with nucleophiles to form substituted derivatives.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Heterocycles

Isochroman vs. Chroman

Chroman (benzodihydropyran) differs from this compound in the position of the oxygen atom (Figure 1). This positional isomerism leads to distinct reactivity and biological profiles:

  • Synthetic Accessibility : Chroman derivatives are often synthesized via Claisen rearrangements, whereas isochromans require cyclization strategies like oxa-Pictet-Spengler reactions .
  • Biological Activity : this compound derivatives exhibit broader antimicrobial and neurokinin-1 receptor antagonism compared to chromans, attributed to enhanced planarity and hydrogen-bonding capacity .
Property This compound Chroman
Ring Fusion Benzene fused at C1–C2 of oxane Benzene fused at C2–C3 of oxane
Bioactivity Anti-inflammatory, RXR agonists Limited CNS activity
Metabolic Stability Resistant to oxidation Prone to oxidative degradation

This compound vs. Isothiochroman

Replacing the oxygen atom with sulfur yields isothiochroman, altering electronic properties and target affinity:

  • Electron Density : Sulfur’s lower electronegativity increases lipophilicity, enhancing blood-brain barrier penetration .
  • Therapeutic Potential: this compound derivatives show superior anticancer activity (e.g., EC50 = 0.2 μM for leukemia cells), while isothiochromans are explored for CNS disorders due to improved pharmacokinetics .

This compound vs. Phthalan

Phthalan (1,2-dihydroisobenzofuran) lacks a saturated oxygen ring, reducing conformational flexibility:

  • Synthesis : Phthalan derivatives are synthesized via [2+2+2] cyclotrimerization, contrasting with this compound’s reliance on conjugate additions .
  • Applications : Phthalan exhibits weaker antimicrobial activity but is prioritized in material science due to its rigid structure .

Pharmacological Comparison with Rexinoid Analogs

This compound-modified rexinoids (RXR agonists) demonstrate enhanced selectivity and potency compared to non-isochroman analogs like bexarotene (Table 1):

Compound EC50 (RXRα, nM) IC50 (Leukemia, μM) RAR Cross-Activity Reference
Bexarotene 120 1.5 High
Compound 29 45 0.8 Low
Compound 40 60 1.0 Moderate
  • Key Findings: this compound substitution in CD3254 analogs (e.g., Compound 29) reduces RAR cross-signaling by 70% while maintaining RXR potency .

Activité Biologique

Isochroman, a bicyclic compound derived from benzopyran, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the various pharmacological properties of this compound and its derivatives, supported by case studies and research findings.

Overview of this compound

This compound is characterized by a fused benzene and pyran ring structure. Its derivatives have been synthesized and studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects. The structural versatility of this compound allows for modifications that enhance its biological activity.

1. Antioxidant Activity

This compound derivatives exhibit strong antioxidant properties, which are crucial in combating oxidative stress linked to various diseases. A study highlighted the synthesis of 3-phenyl-1H-isochromen-1-one analogues that demonstrated significant antioxidant activity. These compounds were shown to inhibit platelet aggregation effectively, indicating their potential as therapeutic agents for cardiovascular diseases .

2. Antimicrobial Properties

Research has identified this compound derivatives with notable antimicrobial activity against a range of pathogens. For instance, compounds derived from the fungus Diaporthe eres exhibited both antibacterial and antifungal properties. These findings suggest that this compound derivatives could be developed into effective antimicrobial agents .

3. Neuroprotective Effects

Isochromans have been explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases. A review summarized various studies where this compound derivatives acted as acetylcholinesterase inhibitors, which are beneficial in treating conditions like Alzheimer's disease .

4. Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of this compound compounds. The structure-activity relationship (SAR) analyses indicate that specific substitutions on the this compound ring enhance its ability to modulate inflammatory pathways .

Case Study 1: this compound Derivatives in Anticancer Research

A study investigated the anticancer potential of this compound derivatives against human cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation significantly, showcasing their potential as anticancer agents .

CompoundCell Line TestedIC50 (µM)
This compound AHEP-225
This compound BMCF-715
This compound CHeLa30

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, a series of this compound derivatives were tested for their ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The findings revealed that specific modifications to the this compound structure significantly improved neuroprotective efficacy .

Structure-Activity Relationship (SAR)

The biological activities of isochromans are heavily influenced by their chemical structure. Modifications at various positions on the this compound ring can lead to enhanced potency and selectivity for specific biological targets.

ModificationEffect on Activity
Hydroxyl group at C3Increased antioxidant activity
Alkyl substitution at C1Enhanced antimicrobial properties
Methoxy group at C4Improved neuroprotective effects

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Isochroman derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound synthesis typically involves cyclization reactions (e.g., acid-catalyzed intramolecular cyclization of diols or carbonyl compounds). Optimization requires systematic variation of parameters such as catalyst type (Lewis acids like AlCl₃), solvent polarity (toluene vs. DMF), and temperature. Yield and purity can be assessed via HPLC with UV detection (≥95% purity threshold) . Use factorial design to evaluate interactions between variables (e.g., 2³ design for catalyst, solvent, temperature) .

Q. What spectroscopic methods are most effective for characterizing this compound's structural integrity, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming ring structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., ether linkages at ~1100 cm⁻¹), while mass spectrometry (MS) validates molecular weight. Cross-validate data with computational predictions (e.g., ChemDraw simulations) to avoid misinterpretation of overlapping signals .

Q. How should researchers design experiments to investigate the stability of this compound under various environmental conditions?

  • Methodological Answer : Employ accelerated stability studies using controlled variables (pH: 3–9, temperature: 25–60°C, UV exposure). Monitor degradation via HPLC-MS to identify breakdown products. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions. Include negative controls (e.g., dark storage) to isolate degradation pathways .

Advanced Research Questions

Q. How can computational chemistry techniques be integrated with experimental data to elucidate the reaction mechanisms of this compound formation?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and energy barriers for cyclization steps. Compare computed IR/NMR spectra with experimental data to validate mechanistic pathways. Molecular dynamics simulations (e.g., NAMD) further explore solvent effects on reaction kinetics .

Q. What strategies are recommended for resolving contradictions in published data regarding this compound's physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer : Conduct meta-analyses of existing studies to identify methodological inconsistencies (e.g., shake-flask vs. HPLC methods for logP determination). Replicate key experiments under standardized conditions (ICH guidelines). Use multivariate regression to assess the impact of variables like impurity profiles on property discrepancies .

Q. What are the best practices for conducting structure-activity relationship (SAR) studies on this compound derivatives to guide drug discovery?

  • Methodological Answer : Synthesize derivatives with systematic substituent variations (e.g., electron-withdrawing groups at C-4). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with descriptors like Hammett constants or logD. Apply Quantitative SAR (QSAR) models (e.g., CoMFA) to predict untested analogs. Validate with crystallographic data to confirm binding modes .

Q. How can advanced chromatographic techniques (e.g., chiral HPLC) be applied to separate and analyze enantiomeric forms of this compound derivatives?

  • Methodological Answer : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with polar organic mobile phases (acetonitrile/methanol). Optimize resolution by adjusting column temperature (10–40°C) and flow rate (0.5–1.5 mL/min). Validate enantiomeric purity via circular dichroism (CD) spectroscopy .

Q. Data Analysis & Reproducibility

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound-based pharmacological studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Assess outliers via Grubbs' test. Report effect sizes (Cohen’s d) for inter-study comparisons .

Q. How can researchers ensure reproducibility when documenting this compound synthesis protocols for publication?

  • Methodological Answer : Adhere to the Beilstein Journal’s guidelines: report catalyst purity (e.g., ≥99%), solvent batch numbers, and reaction monitoring intervals (e.g., TLC every 30 min). Provide raw NMR/HPLC data in supplementary materials. Use standardized nomenclature (IUPAC) for derivatives .

Q. Conflict Resolution & Innovation

Q. What frameworks can resolve conflicting hypotheses about this compound's metabolic pathways in different biological systems?

  • Methodological Answer : Apply the PICOT framework: P opulation (hepatic vs. renal cells), I ntervention (CYP450 inhibitors), C omparison (in vitro vs. in vivo models), O utcome (metabolite profiles), T ime (24–72 hr incubation). Use LC-HRMS to track isotope-labeled this compound in tracer studies .

Méthodes De Préparation

Classical Acid-Catalysed Cyclisation Methods

Formaldehyde-Mediated Cyclisation

The reaction of 2-phenylethanol with formaldehyde in the presence of concentrated hydrochloric acid represents the earliest and most widely adopted method. This proceeds via chloromethylation to form chloromethyl 2-phenylethyl ether, followed by acid-catalysed cyclisation. Optimised conditions (45–50°C, 20 hours) achieve yields up to 95% . A representative procedure involves:

  • Reactants : 2-Phenylethanol (41.5 g, 334 mmol), paraformaldehyde (16.0 g, 506 mmol), HCl (37 mL).

  • Conditions : 36°C, 20 hours.

  • Yield : 99% after extraction and purification .

This method’s limitations include restricted compatibility with electron-deficient alcohols and the need for stoichiometric acid.

Hydrogenation of Isochromen Derivatives

Isochromen (V), synthesised from isocoumarin via hydroxyaldehyde intermediates, undergoes hydrogenation in acetic acid with 10% palladium on charcoal to yield this compound . While effective, the multi-step synthesis of isocoumarin precursors reduces practicality.

Modern Catalytic Approaches

Transition Metal-Catalysed Silylcarbocyclisation

Rhodium-catalysed reactions between 2-alkynylbenzyl alcohols and hydrosilanes under CO pressure enable the synthesis of 3-isochromanones. Key outcomes include:

  • (Z)-4-[(Aryldimethylsilyl)methylene]this compound-3-ones : Formed in 72–85% yield without base .

  • β-(Silylmethyl)-3-isochromanones : Generated in 65–78% yield using DBU as a base .

This method’s versatility allows post-functionalisation via desilylation or Friedel–Crafts reactions.

Oxa-Pictet–Spengler Reaction with Epoxides

Replacing aldehydes with epoxides in hexafluoroisopropanol (HFIP) solvent expands substrate scope and reaction efficiency:

  • Scope : Compatible with ketones, aliphatic aldehydes, and phenylacetyl aldehydes .

  • Conditions : 20°C, <1 hour.

  • Advantages : Tolerates electron-deficient β-phenylethanols and 2,2-disubstituted alcohols .

HFIP facilitates Meinwald rearrangement of epoxides to carbonyl intermediates, enabling rapid cyclisation (Table 1).

Table 1: Comparative Analysis of this compound Synthesis Methods

MethodReactantsCatalyst/SolventYield (%)TimeLimitations
Formaldehyde cyclisation2-Phenylethanol + CH₂OHCl (conc.)95–9920 hAcid-sensitive substrates
HydrogenationIsochromenPd/C, AcOH70Multi-step precursor synthesis
Silylcarbocyclisation2-Alkynylbenzyl alcoholRh, CO72–8524 hRequires hydrosilanes
Oxa-Pictet–SpenglerEpoxide + β-PhenylethanolHFIP80–92<1 hHigh solvent cost

Enantioselective Synthesis

Chiral rhodium(II) catalysts enable asymmetric C–H insertion for this compound synthesis:

  • Catalyst : Rh₂(R-PTAD)₄.

  • Yield : 70–89% with >90% enantiomeric excess (ee) .

  • Substrates : Diazodiketones and diazoesters.

This method achieves excellent diastereocontrol, avoiding rearrangements common in classical routes .

Alternative Pathways

Bromination-Alkylation Sequences

US Patent 5,922,889 describes brominating 3,5-dihydroxy-4-methyl benzoic acid derivatives, followed by alkylation with halogenated alkanes . Key steps include:

  • Bromination : PBr₃ converts benzylic alcohols to bromides (91% yield).

  • Cyclisation : NaH-mediated ether formation yields substituted isochromans .

Photolytic and Thermal Rearrangements

Photolysis of quinones in acetone generates this compound derivatives via radical intermediates, albeit with moderate yields (40–55%) . Thermal cleavage of di-1-isochromanyl ethers in H₂SO₄ produces 1-isochromanone and this compound through disproportionation .

Propriétés

IUPAC Name

3,4-dihydro-1H-isochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBMCVBCEDMUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197757
Record name Isochromane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493-05-0
Record name Isochroman
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isochromane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isochroman
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isochromane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isochromane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOCHROMANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CA7RAZ2PM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

oxocane; 2,3-epoxybutane; 1,2-epoxybut-3-ene; styrene oxide; 2-ethylfuran; 2-tert-butylfuran; 2,3-dimethylfuran; 2,3-dihydrobenzofuran; dimethyl 3-furylmethyl borate; 2-trimethylsilylfuran; 3-trimethylsilylfuran; oxazole; 1,3,4-oxadiazole; 3,4-dichloro-1,2-epoxybutane; 3,4-dibromo-1,2-epoxybutane and the like.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
dimethyl 3-furylmethyl borate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Synthesis routes and methods II

Procedure details

To a solution of phenethyl alcohol (122 mg, 1.0 mmol) in glacial acetic acid (2 mL) was added formaldehyde (40% in water, 100 μl, 1.5 mmol) and Yb(CNf3)3 (276 mg, 0.1 mmol, 10 mol %). The mixture was stirred at reflux for 18 hours. The mixture was allowed to cool, diluted with CH2Cl2, washed with water, aqueous sodium hydrogen carbonate solution, and brine, dried over MgSO4, filtered and evaporated. Chromatography (3:1 PE:Et2O) gave isochroman (54 mg, 40%) as a colourless oil: IR (thin film; NaCl plate) 2929, 2851, 1605, 1585 cm−1; δH (300 MHz, CDCl3) 7.23-7.14 (3H, m, Ar—H×3), 7.04-7.00 (1H, m, Ar—H), 4.82 (2H, s, ArCH2O), 4.04 (2H, t, J=5.7 Hz, ArCH2OCH2), 2.90 (2H, t, J=5.7 Hz, ArCH2CH2); δC (75 MHz, CDCl3) 135.0, 133.3, 129.0, 126.4, 126.0, 124.4, 68.0, 65.4, 28.4; MS 134 (M+), 104, 77, 51.
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
[Compound]
Name
Yb(CNf3)3
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
40%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

31 g (0.398 mol) of benzene was put in a 500 ml four-necked flask equipped with a stirrer, a Liebig condenser having the upper portion thereof provided with a calcium chloride tube, and a thermometer, then stirred under a nitrogen stream at 300 rpm, and then mixed with 53 g (0.398 mol) of aluminum chloride and 17.3 g of dichlorometahne at room temperature. The resulting solution was cooled to -20° C. A solution of 17.5 g (0.398 mol) of ethylene oxide in 146.5 g of dichloromethane was dropwise added to the cooled solution over 4 hours. During this dropwise addition, the temperature of the reaction system was maintained at -20° C. to -30° C. After the completion of the dropwise addition, the resulting mixture was stirred at the same temperature for 15 minutes. Thereafter, 18 g (0.282 mol) of a 47% aqueous solution of formaldehyde was added to this mixture at 5° C. over 30 minutes. The resulting mixture was heated up to a temperature of 20° C. under stirring, and then further stirred at the same temperature for 2 hours and 30 minutes. 100 g of water was carefully added dropwise to the resulting mixture at a temperature of 30° C. or below. The resulting mixture was heated up to a temperature of 40° C. under stirring, and then further stirred at the same temperature for 1 hour. The resulting reaction mixture was allowed to stand still to effect phase separation. After the removal of the lower layer, the remaining organic phase was mixed with 50 g of a 10% aqueous solution of caustic soda. The resulting mixture was stirred at 40° C. for 1 hour, and then allowed to stand still to effect phase separation. After the removal of the lower layer, the remaining organic phase was distilled to remove the solvent. Subsequently, the residue was subjected to vacuum distillation (under 20 Torr) to obtain 37.4 g (0.278 mol) of isochroman as a fraction boiling at 105 to 106.5° C. (under 20 Torr). The yield was 70%.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Three
Quantity
146.5 g
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 g
Type
solvent
Reaction Step Five
Yield
70%

Synthesis routes and methods V

Procedure details

2-phenylethanol (48.8 g,) and paraformaldehyde (15 g,) were mixed and stirred on an ice bath while a stream of hydrogen chloride gas was passed vigorously through the suspension for 2 hr. The ice-bath was removed and the flow of hydrogen chloride was decreased. The mixture was stirred at room temperature for a further 4 hr. during which time the mixture cleared, after which the reaction mixture stood overnight at room temperature. Aqueous sodium hydroxide solution (100 g/100 ml) was added cautiously, with stirring to the reaction mixture over a period of 30 min. The mixture was heated at reflux for 2 hr., cooled and the oil extracted with ether (3×100 ml). The ether layer was dried (magnesium sulphate) and the solvent removed in vacuo. The residue was distilled under vacuum to give isochroman (45.7 g, b.pt 84.5°-85°/8 mmHg)
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.